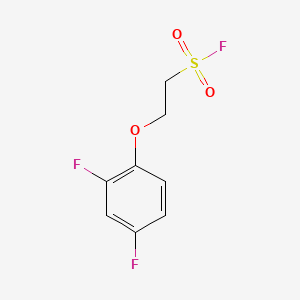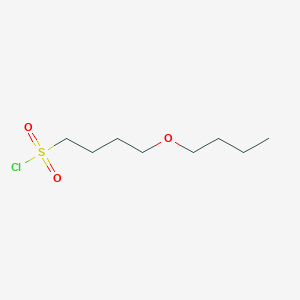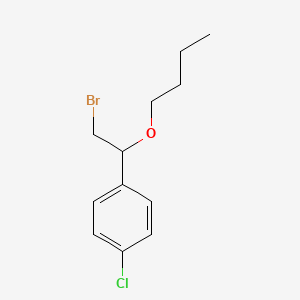
1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with a bromobutoxyethyl group and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzyl alcohol with 1-bromo-2-butoxyethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The butoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated hydrocarbons.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel polymers and materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Biological Studies: Used in studies related to enzyme inhibition and receptor binding due to its structural features.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene involves its interaction with molecular targets such as enzymes or receptors. The bromobutoxyethyl group can act as a binding moiety, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Bromo-1-butoxyethyl)-4-cyclopentylbenzene
- 1-(2-Bromo-1-butoxyethyl)-4-octylbenzene
- 1-(2-Bromo-1-butoxyethyl)-4-methylbenzene
Uniqueness
1-(2-Bromo-1-butoxyethyl)-4-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which can participate in various chemical reactions and interactions. This dual halogenation provides versatility in synthetic applications and potential for diverse biological activities. The butoxyethyl group also adds to its uniqueness by offering a flexible and reactive site for further modifications.
Propiedades
Fórmula molecular |
C12H16BrClO |
|---|---|
Peso molecular |
291.61 g/mol |
Nombre IUPAC |
1-(2-bromo-1-butoxyethyl)-4-chlorobenzene |
InChI |
InChI=1S/C12H16BrClO/c1-2-3-8-15-12(9-13)10-4-6-11(14)7-5-10/h4-7,12H,2-3,8-9H2,1H3 |
Clave InChI |
BSVYECOACHJGCA-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(CBr)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate](/img/structure/B13620084.png)
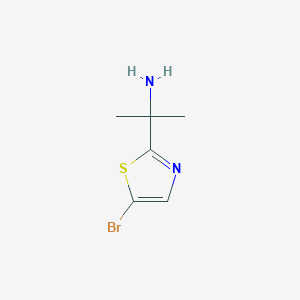
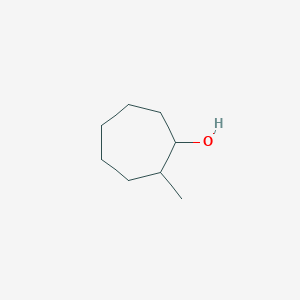




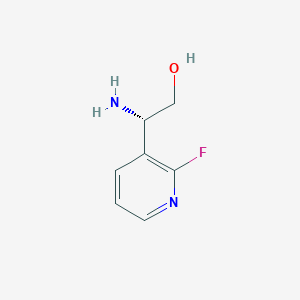

![2-(Oxan-4-yl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13620142.png)

